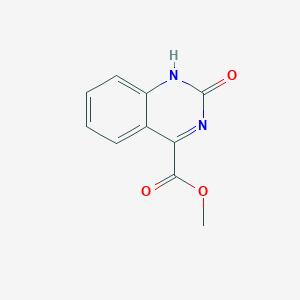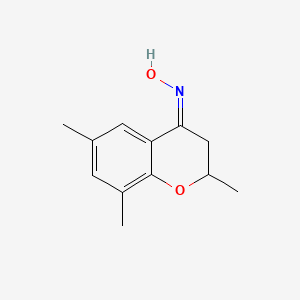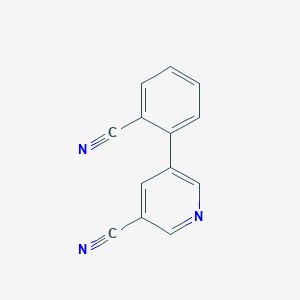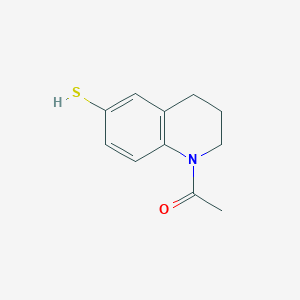![molecular formula C11H16O2Si B11895260 [Dimethyl(phenyl)silyl]methyl acetate CAS No. 5584-87-2](/img/structure/B11895260.png)
[Dimethyl(phenyl)silyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dimetil(fenil)silil]metil acetato es un compuesto organosilícico con la fórmula molecular C11H16O2Si. Es conocido por sus propiedades químicas únicas y se utiliza en diversas aplicaciones científicas e industriales. El compuesto se caracteriza por la presencia de un grupo sililo unido a una porción de acetato de metilo, lo que le confiere reactividad y estabilidad distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [Dimetil(fenil)silil]metil acetato típicamente involucra la reacción de dimetilfenilsilano con anhídrido acético en presencia de un catalizador. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza. El esquema general de la reacción es el siguiente:
C6H5Si(CH3)2H+(CH3CO)2O→C6H5Si(CH3)2OCOCH3+CH3COOH
Métodos de producción industrial
En entornos industriales, la producción de [Dimetil(fenil)silil]metil acetato se amplía utilizando reactores de flujo continuo. Este método permite un mejor control sobre los parámetros de reacción y mejora la eficiencia del proceso. El uso de catalizadores avanzados y condiciones de reacción optimizadas mejora aún más el rendimiento y la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
[Dimetil(fenil)silil]metil acetato se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar silanoles o siloxanos.
Reducción: Las reacciones de reducción pueden convertir el grupo acetato en un alcohol.
Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes para reacciones de sustitución.
Productos principales
Oxidación: Silanoles y siloxanos.
Reducción: Derivados de alcohol.
Sustitución: Diversos compuestos sililados sustituidos.
Aplicaciones Científicas De Investigación
[Dimetil(fenil)silil]metil acetato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de compuestos organosilícicos.
Biología: Se emplea en la modificación de biomoléculas para mejorar la estabilidad y la reactividad.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad.
Industria: Se utiliza en la producción de polímeros y revestimientos especiales.
Mecanismo De Acción
El mecanismo de acción de [Dimetil(fenil)silil]metil acetato involucra su interacción con diversos objetivos moleculares. El grupo sililo puede formar enlaces estables con átomos de oxígeno, nitrógeno y carbono, lo que lo convierte en un reactivo versátil en la síntesis orgánica. La porción de acetato puede sufrir hidrólisis para liberar ácido acético, que puede participar además en diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- Acetato de dimetil(fenil)sililo
- Dimetilfenilsilano
- Feniltrimetilsilano
Singularidad
[Dimetil(fenil)silil]metil acetato es único debido a su combinación de un grupo sililo y una porción de acetato, lo que le confiere reactividad y estabilidad distintas. Esto lo convierte en un compuesto valioso en diversas aplicaciones donde se requieren tanto la funcionalidad de silicio como de acetato.
Propiedades
Número CAS |
5584-87-2 |
|---|---|
Fórmula molecular |
C11H16O2Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
[dimethyl(phenyl)silyl]methyl acetate |
InChI |
InChI=1S/C11H16O2Si/c1-10(12)13-9-14(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clave InChI |
MVMAGLVRGOJDNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



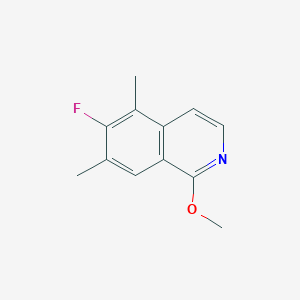


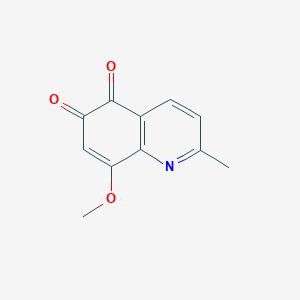
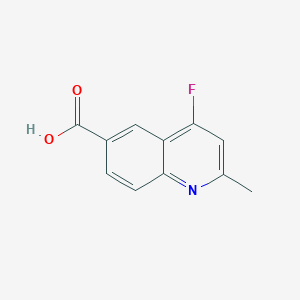
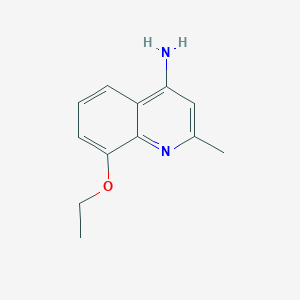
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
